2,3-Dichloro-5-methoxyquinoxaline

Physicochemical characterization Solid-state properties Isomer differentiation

2,3-Dichloro-5-methoxyquinoxaline (CAS 101870-68-2, MF: C₉H₆Cl₂N₂O, MW: 229.06) is a 2,3-dihalogenated 5-methoxy-substituted quinoxaline heterocycle that serves as a versatile synthetic intermediate in drug discovery and agrochemical development programs. The compound belongs to the dichloroquinoxaline scaffold class, which is widely recognized as a privileged structure for generating diverse bioactive molecules through sequential nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
Cat. No. B11875199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-methoxyquinoxaline
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C(=N2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)13-9(11)8(10)12-5/h2-4H,1H3
InChIKeyIWWDZAKTAZHJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-5-methoxyquinoxaline (CAS 101870-68-2): Procurement-Grade Quinoxaline Building Block for Medicinal Chemistry and Agrochemical Synthesis


2,3-Dichloro-5-methoxyquinoxaline (CAS 101870-68-2, MF: C₉H₆Cl₂N₂O, MW: 229.06) is a 2,3-dihalogenated 5-methoxy-substituted quinoxaline heterocycle that serves as a versatile synthetic intermediate in drug discovery and agrochemical development programs . The compound belongs to the dichloroquinoxaline scaffold class, which is widely recognized as a privileged structure for generating diverse bioactive molecules through sequential nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [1]. Its defining structural feature—the concurrent presence of two chlorine leaving groups at C2/C3 and an electron-donating methoxy group at C5 on the benzo ring—creates a unique electronic and steric environment that distinguishes it from the more commonly procured 6-methoxy positional isomer and the parent 2,3-dichloroquinoxaline.

Why 2,3-Dichloro-5-methoxyquinoxaline Cannot Be Casually Substituted by Its 6-Methoxy Isomer or the Parent 2,3-Dichloroquinoxaline


Although 2,3-Dichloro-5-methoxyquinoxaline shares the same molecular formula (C₉H₆Cl₂N₂O) and molecular weight (229.06 Da) with its 6-methoxy positional isomer (CAS 39267-04-4) , the methoxy group position on the benzo ring dictates profoundly different electronic directing effects, regioselectivity in further functionalization, and chromatographic behavior. Classical studies on quinoxaline nitration demonstrate that 5-methoxy- and 6-methoxy-quinoxalines yield entirely different nitration products—5-methoxy-6,8-dinitroquinoxaline vs. 5-nitro-6-methoxyquinoxaline, respectively—confirming that the methoxy position is not interchangeable for downstream chemistry [1]. Furthermore, the 5-methoxy isomer lacks the well-characterized melting point (ca. 160 °C), boiling point (312.6 °C at 760 mmHg), and predicted ACD/LogP (3.46) that are documented for the 6-methoxy analog , meaning that procurement and formulation parameters established for the 6-methoxy derivative cannot be assumed transferable. Substitution with the parent 2,3-dichloroquinoxaline (CAS 2213-63-0, mp 152–154 °C ) eliminates the methoxy group entirely, removing a critical hydrogen-bond acceptor, altering lipophilicity, and abolishing the electron-donating resonance effect that modulates SNAr reactivity at C2/C3.

Quantitative Differentiation Evidence: 2,3-Dichloro-5-methoxyquinoxaline vs. Closest Analogs


Comparative Solid-State Property Profile: The 5-Methoxy Isomer Lacks the Well-Defined Melting Point and Boiling Point Reported for the 6-Methoxy Isomer

The 6-methoxy positional isomer (2,3-dichloro-6-methoxyquinoxaline, CAS 39267-04-4) has a well-established melting point of 160 °C [1] and a boiling point of 312.6 °C at 760 mmHg , whereas the 5-methoxy isomer (2,3-dichloro-5-methoxyquinoxaline, CAS 101870-68-2) has no published melting point or boiling point across authoritative physicochemical databases including CAS Common Chemistry and ChemSpider . This absence of documented thermal data suggests a distinct solid-state packing arrangement, potentially a lower-melting or amorphous character that may confer solubility advantages in organic solvents commonly used for SNAr chemistry. For procurement and QC purposes, the 5-methoxy isomer therefore requires independent identity confirmation (NMR, HPLC) and cannot rely on melting point as a purity criterion, unlike the 6-methoxy analog.

Physicochemical characterization Solid-state properties Isomer differentiation

Predicted Lipophilicity Differential: 5-Methoxy vs. 6-Methoxy Isomer and Parent 2,3-Dichloroquinoxaline

Computationally predicted partition coefficients reveal meaningful lipophilicity differences across the analog series. The 6-methoxy isomer has an ACD/LogP of 3.46 , while the parent 2,3-dichloroquinoxaline has an estimated Log Kow of 2.49 (KOWWIN v1.67) , representing a ΔLogP of approximately +0.97 upon introduction of the 6-methoxy group. The 5-methoxy isomer, while not explicitly tabulated in the same ACD/Labs dataset, carries the methoxy group at a position para to N-1 and ortho to C-4a of the quinoxaline ring system, resulting in a different hydrogen-bonding and solvation environment compared to the 6-methoxy substitution pattern (para to N-4). Class-level inference from quinoxaline SAR literature indicates that repositioning the methoxy group from C6 to C5 alters the molecular electrostatic potential surface and can modulate passive membrane permeability and CYP450 metabolic susceptibility [1]. For medicinal chemistry programs optimizing logD₇.₄ and cellular permeability, the 5-methoxy isomer provides a distinct vector for property modulation that cannot be replicated by the 6-methoxy isomer or the parent dichloroquinoxaline.

Lipophilicity Drug-likeness LogP预测

Divergent Electrophilic Aromatic Substitution Regiochemistry: Nitration Outcomes for 5-Methoxy vs. 6-Methoxy Quinoxalines

A foundational 1958 study on quinoxaline nitration demonstrated that the methoxy positional isomer dictates the substitution outcome: 5-methoxyquinoxaline undergoes nitration to yield 5-methoxy-6,8-dinitroquinoxaline (dinitration at positions ortho and para to the electron-donating methoxy group), whereas 6-methoxyquinoxaline yields 5-nitro-6-methoxyquinoxaline (mononitration ortho to the methoxy group) [1]. This divergent reactivity arises from the different electronic environments created by the methoxy group at C5 vs. C6 on the quinoxaline bicyclic system [2]. Although these results were obtained on non-chlorinated substrates, the electron-donating methoxy group exerts analogous directing effects in the presence of the electron-withdrawing 2,3-dichloro substitution, meaning that the 5-methoxy and 6-methoxy dichloroquinoxalines are expected to display distinct regiochemical preferences in electrophilic functionalization at the benzo ring. For synthetic chemists designing late-stage diversification strategies, the 5-methoxy isomer may offer ortho/para-directing activation patterns that are inaccessible with the 6-methoxy isomer.

Electrophilic substitution Regioselectivity Synthetic chemistry

Dual C2/C3 Chlorine Handles Enable Sequential, Orthogonal Derivatization Not Possible with Monochloro Analogs

2,3-Dichloro-5-methoxyquinoxaline possesses two chlorine leaving groups at the C2 and C3 positions of the pyrazine ring, enabling sequential nucleophilic aromatic substitution (SNAr) or two successive Suzuki–Miyaura cross-coupling reactions [1][2]. This contrasts with monochloro analogs such as 2-chloro-5-methoxyquinoxaline (CAS 76052-76-1) [3] or 2-chloroquinoxaline, which permit only a single substitution event. In the broader 2,3-dichloroquinoxaline series, the differential reactivity of the first vs. second chlorine has been exploited to install two distinct pharmacophoric elements in a controlled, stepwise manner, generating diverse 2,3-disubstituted quinoxaline libraries for anticancer and antimicrobial screening [1]. The presence of the 5-methoxy group further modulates the electron density of the pyrazine ring, potentially affecting the relative rates of the first and second SNAr steps compared to the parent 2,3-dichloroquinoxaline or the 6-methoxy isomer. For procurement decision-makers, the dual-chlorine architecture means one building block can replace two separate monochloro intermediates, reducing inventory complexity and synthetic step count.

SNAr reactivity Sequential functionalization Cross-coupling

Differential Commercial Availability and Purity Specifications: 5-Methoxy Isomer as a Less Commoditized, Specialist Building Block

A survey of major chemical suppliers reveals a distinct commercial profile for the 5-methoxy isomer. The 6-methoxy isomer (CAS 39267-04-4) is widely stocked at ≥98% purity by multiple vendors , while the 5-methoxy isomer (CAS 101870-68-2) is typically offered at 95% purity by specialist suppliers such as Bidepharm, MolCore, and Leyan . The parent 2,3-dichloroquinoxaline (CAS 2213-63-0) is a commodity building block with extensive multi-vendor availability and documented QC specifications (mp 152–154 °C, ≥98% purity by GC) . The comparatively narrower supplier base and lower standard purity grade (95% vs. 98%) for the 5-methoxy isomer indicate that it occupies a specialist niche: it is procured not as a routine intermediate but for SAR exploration where the 5-methoxy substitution pattern is specifically required. For procurement planning, this means longer lead times and the necessity of engaging with multiple qualified suppliers to ensure supply security.

Commercial sourcing Purity specification Supply chain differentiation

Optimal Application Scenarios for 2,3-Dichloro-5-methoxyquinoxaline Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring a 5-Methoxy Donor Group with Dual C2/C3 Derivatization Handles

In kinase inhibitor or GPCR modulator programs where a methoxy group at the quinoxaline C5 position is hypothesized to engage in a key hydrogen-bond or steric interaction with the target protein, 2,3-dichloro-5-methoxyquinoxaline is the direct synthetic entry point. Unlike the 6-methoxy isomer, which places the methoxy group at a topologically distinct protein contact vector, the 5-methoxy isomer provides a unique pharmacophoric geometry. The dual C2/C3 chlorine atoms can then be sequentially displaced—first with an amine nucleophile to install a hinge-binding motif, second via Suzuki–Miyaura coupling to introduce an aryl or heteroaryl hydrophobic group—yielding a fully elaborated lead candidate in two steps from a single building block [1]. The predicted lipophilicity differential (class-level ΔLogP ≈ 0.5–1.0 relative to the parent dichloroquinoxaline ) supports the use of the 5-methoxy isomer when moderate logD₇.₄ is desired for balanced permeability and solubility.

Agrochemical Discovery Programs Targeting Novel Quinoxaline-Derived Fungicides or Herbicides

Quinoxaline derivatives have an established track record in agrochemistry as fungicidal and herbicidal agents. The 5-methoxy substitution pattern, combined with the reactivity of the 2,3-dichloro handles, enables the construction of agrochemical lead libraries with structural features distinct from those derived from the more common 6-methoxy isomer. The divergent electrophilic substitution regiochemistry of the 5-methoxyquinoxaline core [2] can be exploited to introduce nitro, halo, or sulfonyl groups at the C6 and C8 positions of the benzo ring after initial C2/C3 functionalization, generating poly-substituted analogs that expand chemical diversity beyond what is accessible from the 6-methoxy series. For agrochemical procurement teams, sourcing the 5-methoxy isomer from ISO-certified suppliers such as MolCore ensures batch-to-batch consistency suitable for field trial material production.

Chemical Biology Probe Synthesis Exploiting Orthogonal C2 vs. C3 Reactivity

The two chlorine atoms at C2 and C3 of 2,3-dichloro-5-methoxyquinoxaline exhibit differential reactivity under controlled SNAr conditions, allowing chemists to install a fluorescent reporter or affinity tag at one position while reserving the second position for a target-engagement moiety. This orthogonal derivatization strategy is not possible with monochloro analogs such as 2-chloro-5-methoxyquinoxaline [3]. The 5-methoxy group further provides a built-in spectroscopic handle (characteristic ¹H NMR singlet at δ ~3.9–4.0 ppm for the OCH₃ protons and a distinct UV chromophore) that facilitates reaction monitoring and product characterization. For chemical biology probe campaigns, the ability to generate bifunctional quinoxaline probes from a single precursor simplifies synthetic workflows and reduces intermediate loss.

Drug Discovery Programs Prioritizing IP Differentiation via Non-Commodity Building Blocks

The narrower commercial availability and less extensively characterized properties of the 5-methoxy isomer mean that lead series derived from this scaffold are less likely to overlap with existing patent estates built around the 6-methoxy or parent dichloroquinoxaline cores. For pharmaceutical IP strategists, selecting the 5-methoxy isomer as the core scaffold can strengthen composition-of-matter claims by providing a structural feature—the C5 methoxy group—that is absent from the majority of prior art quinoxaline-based kinase inhibitors and antimicrobial agents, which have predominantly explored 6-substituted or 6,7-disubstituted variants [1]. The dual-chlorine architecture further enables rapid SAR expansion to build a robust patent fence around the 5-methoxy chemotype.

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